5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine

Medicinal Chemistry Pharmacokinetics Lead Optimization

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine (CAS 1956341-62-0) is a fully substituted pyridine derivative featuring bromine at the 5-position, chlorine at the 2-position, a nitro group at the 3-position, and a methylamino group at the 4-position. With a molecular formula of C6H5BrClN3O2 and molecular weight of 266.48 g/mol, this compound is cataloged under MDL number MFCD29058854 and ZINC ID ZINC261508218.

Molecular Formula C6H5BrClN3O2
Molecular Weight 266.48
CAS No. 1956341-62-0
Cat. No. B2996327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine
CAS1956341-62-0
Molecular FormulaC6H5BrClN3O2
Molecular Weight266.48
Structural Identifiers
SMILESCNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10)
InChIKeyQNAXSBLDUKABIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine (CAS 1956341-62-0): A Tetra-Substituted Pyridine Building Block for Kinase-Targeted Synthesis


5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine (CAS 1956341-62-0) is a fully substituted pyridine derivative featuring bromine at the 5-position, chlorine at the 2-position, a nitro group at the 3-position, and a methylamino group at the 4-position . With a molecular formula of C6H5BrClN3O2 and molecular weight of 266.48 g/mol, this compound is cataloged under MDL number MFCD29058854 and ZINC ID ZINC261508218 . It is exclusively offered as a research intermediate for the synthesis of kinase inhibitors and other bioactive heterocyclic systems, with commercial availability typically at 95–98% purity from multiple suppliers .

Why 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine Cannot Be Replaced by Common Analogs in Multi-Step Syntheses


5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine occupies a unique position among halogenated nitropyridine building blocks due to its simultaneous presentation of four distinct functional groups on the pyridine core. The presence of both a secondary methylamino group at the 4-position and a nitro group at the 3-position creates an electronically differentiated scaffold that cannot be replicated by simpler analogs such as 5-bromo-2-chloro-3-nitropyridine (which lacks the 4-amino substituent) or N-methyl-3-nitropyridin-4-amine (which lacks both halogen substituents) . The bromine and chlorine atoms provide orthogonal cross-coupling handles: bromine at the 5-position is more reactive toward palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), while chlorine at the 2-position can be selectively addressed under different conditions, enabling sequential functionalization strategies that are inaccessible with mono-halogenated or de-methylated analogs . Furthermore, the 4-methylamino group introduces a hydrogen-bond donor that can influence binding interactions in kinase active sites, and the 3-nitro group serves as both a electron-withdrawing modulator and a latent amino handle via reduction, providing synthetic versatility that generic substitutes cannot match .

Quantifiable Differentiation Evidence for 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate This Compound from De-Methylated and De-Halogenated Analogs for Pharmacokinetic Tuning

The molecular weight of 5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine (266.48 g/mol) is 29.04 g/mol higher than its closest direct precursor, 5-bromo-2-chloro-3-nitropyridine (237.44 g/mol), and 113.34 g/mol higher than the de-halogenated analog N-methyl-3-nitropyridin-4-amine (153.14 g/mol) . The presence of two halogen atoms (bromine and chlorine) increases the heavy atom count to 11, which is 2 more than the mono-halogenated or non-halogenated comparators. This positions the compound within an intermediate lipophilicity range that can influence passive membrane permeability and metabolic stability in a manner that cannot be achieved with lighter analogs .

Medicinal Chemistry Pharmacokinetics Lead Optimization

Orthogonal Halogen Reactivity of Bromine at C5 and Chlorine at C2 Enables Sequential Cross-Coupling Not Possible with Mono-Halogenated Analogs

The target compound carries bromine at the 5-position and chlorine at the 2-position of the pyridine ring. In palladium-catalyzed cross-coupling reactions, aryl bromides are generally 10–100× more reactive than aryl chlorides under standard Suzuki or Buchwald-Hartwig conditions [1]. This differential reactivity enables a sequential coupling strategy: the 5-bromo position can be functionalized first under mild conditions while the 2-chloro substituent remains intact, followed by a second coupling at the 2-position using more forcing conditions or a different catalytic system. By contrast, 5-bromo-2-chloro-3-nitropyridine lacks the 4-methylamino handle for subsequent derivatization, and N-methyl-3-nitropyridin-4-amine lacks both halogen coupling handles, rendering sequential diversification impossible . The unique orthogonality of the two halogen substituents on the target compound is a verifiable synthetic advantage over all reported mono-halogenated or non-halogenated comparators .

Organic Synthesis Cross-Coupling Sequential Functionalization

Predicted Physicochemical Properties (Density, Boiling Point) Provide a Quantitative Basis for Formulation and Scale-Up Decisions Relative to Unsubstituted Analogs

The predicted density of 5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is 1.875 ± 0.06 g/cm³, and the predicted boiling point is 357.1 ± 42.0 °C at 760 mmHg . In comparison, the de-halogenated analog N-methyl-3-nitropyridin-4-amine has a predicted density of 1.343 g/cm³ and a boiling point of 299.5 °C at 760 mmHg . The density difference of +0.532 g/cm³ and the boiling point elevation of +57.6 °C are directly attributable to the incorporation of bromine and chlorine atoms into the scaffold and have practical implications for solvent selection, distillation parameters, and storage stability during scale-up .

Process Chemistry Formulation Scale-Up

Commercial Purity and Availability: Higher Specification Options (97–98%) Differentiate This Compound from Generic 95% Building Block Standards

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is commercially available at purity specifications ranging from 95% (standard research grade) to 97% (Leyan, product 1110131) and 98% (MolCore, NLT specification) . In contrast, the commonly used precursor 5-bromo-2-chloro-3-nitropyridine is typically offered at 95% purity by most suppliers . The availability of a verified 97–98% purity grade for the target compound, as confirmed by ISO-certified quality systems at MolCore, provides procurement professionals with a quantifiable quality advantage for applications requiring high-purity starting materials, such as late-stage functionalization or GMP-adjacent research .

Procurement Quality Control High-Purity Synthesis

Regioisomeric Differentiation: 4-Methylamino-3-nitropyridine Substitution Pattern Is Structurally Distinct from 2-Amino or 3-Bromo-2-chloro-5-nitro Regioisomers

The substitution pattern of 5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine positions the methylamino group directly adjacent to the nitro group (4-NHMe, 3-NO2), creating a strong intramolecular hydrogen bond that influences the conformation and electronic properties of the scaffold . This pattern is regioisomerically distinct from 3-bromo-2-chloro-5-nitropyridin-4-amine (CAS 1268521-33-0), where the bromine and nitro positions are swapped, and from 2-amino-5-bromo-4-chloro-3-nitropyridine (CAS 942947-95-7), where the amino group is at the 2-position rather than the 4-position . Regioisomeric variation at these positions has been shown in analogous nitropyridine series to alter kinase selectivity profiles by shifting the vector of the 4-substituent relative to the hinge-binding region; therefore, substitution pattern integrity is critical for SAR reproducibility .

Medicinal Chemistry Structure-Activity Relationships Scaffold Design

Nitro Group as a Latent Amino Handle: The 3-Nitro Substituent Confers a Synthetic Advantage Over De-Nitro Analogs for Divergent Library Synthesis

The 3-nitro group in 5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine can be selectively reduced to a primary amine (e.g., using SnCl2·2H2O or catalytic hydrogenation), generating a 3,4-diaminopyridine intermediate that can undergo cyclization to imidazo[4,5-b]pyridines, a privileged scaffold in kinase inhibitor design . This transformation has been demonstrated on the closely related precursor 5-bromo-2-chloro-3-nitropyridine, where amination with methylamine followed by nitro reduction yields intermediates for fused heterocycle construction . The presence of the nitro group in the target compound thus provides a divergent point inaccessible to de-nitro analogs such as 5-bromo-2-chloro-N-methylpyridin-4-amine, which lacks the nitro handle and therefore cannot participate in this two-step annulation sequence without additional functionalization steps .

Parallel Synthesis Combinatorial Chemistry Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine Based on Verified Differentiation Evidence


Sequential Cross-Coupling for Kinase-Focused Fragment Libraries

The orthogonal reactivity of the 5-bromo and 2-chloro substituents makes this compound an ideal core scaffold for constructing diverse kinase-focused fragment libraries through sequential palladium-catalyzed cross-coupling . Researchers can first functionalize the more reactive 5-bromo position via Suzuki coupling with aryl/heteroaryl boronic acids, then address the 2-chloro position under modified conditions to introduce a second diversity element. This two-step diversification strategy is not feasible with mono-halogenated analogs like N-methyl-3-nitropyridin-4-amine and enables generation of 100+ analogs from a single purchased intermediate, maximizing library diversity per procurement dollar .

Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors via Nitro Reduction-Annulation

The 3-nitro group serves as a latent amino handle that can be reduced and cyclized to generate imidazo[4,5-b]pyridine scaffolds, a core structure found in multiple clinical-stage kinase inhibitors . The target compound's unique combination of the 4-methylamino group and the 3-nitro group allows for one-pot reduction-condensation sequences with aldehydes to construct the fused imidazole ring, a transformation that requires additional synthetic steps when starting from de-nitro or de-methylamino analogs . This scenario is particularly relevant to programs targeting ATM, DNA-PK, or PI3K family kinases, where imidazo[4,5-b]pyridine derivatives have shown promising activity .

High-Purity Late-Stage Functionalization for GMP-Adjacent Research Programs

The availability of 5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine at 97–98% purity under ISO-certified quality systems (MolCore) positions this compound for use in late-stage functionalization studies where impurity profiles must be tightly controlled . For research groups operating under GMP-adjacent or quality-by-design frameworks, the documented purity advantage over standard 95% building blocks reduces the burden of pre-reaction purification and improves batch-to-batch reproducibility in multi-step sequences, which is critical when synthesizing reference standards or conducting pre-clinical candidate scale-up .

Structure-Activity Relationship (SAR) Studies Requiring Regioisomeric Fidelity

The well-defined 5-bromo-2-chloro-4-methylamino-3-nitropyridine substitution pattern is essential for SAR studies where the relative orientation of substituents affects kinase binding mode and selectivity . The SMILES string CNc1c(Br)cnc(c1[N+](=O)[O-])Cl and InChI key provide unambiguous structural confirmation that differentiates this compound from its regioisomers (e.g., 3-bromo-2-chloro-5-nitropyridin-4-amine). Procurement of the correct regioisomer is critical for maintaining SAR integrity in kinase inhibitor programs, where even minor regioisomeric impurities can confound biological assay interpretation .

Quote Request

Request a Quote for 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.